2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene

Description

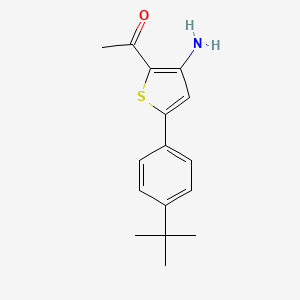

Properties

IUPAC Name |

1-[3-amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-10(18)15-13(17)9-14(19-15)11-5-7-12(8-6-11)16(2,3)4/h5-9H,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQOBNCJEIGGEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370628 |

Source

|

| Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-12-6 |

Source

|

| Record name | 1-[3-Amino-5-[4-(1,1-dimethylethyl)phenyl]-2-thienyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Amino-3-acetyl-5-(4-tert-butylphenyl)thiophene

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its versatile structure serves as a key building block for developing novel therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a specific, highly functionalized derivative: 2-Amino-3-acetyl-5-(4-tert-butylphenyl)thiophene. We will delve into the robust and efficient Gewald multicomponent reaction, explaining the mechanistic rationale behind the synthetic strategy. Furthermore, a full suite of analytical techniques for structural elucidation and purity confirmation will be presented, offering researchers a complete roadmap for obtaining and verifying this valuable chemical entity.

Note on Nomenclature: The synthesis described herein, following the well-established Gewald reaction pathway, yields the 2-amino-3-acetyl isomer. While the user query specified "2-Acetyl-3-amino," the former is the regiochemically favored product of this versatile reaction.

The Strategic Importance of Substituted 2-Aminothiophenes

The thiophene ring is a bioisosteric replacement for the phenyl group, a common substitution in drug design to modulate physicochemical properties and improve pharmacokinetic profiles.[2] The 2-aminothiophene moiety, in particular, offers a rich chemical handle for further derivatization, enabling the exploration of vast chemical space. Compounds from this family are noted for their roles as selective inhibitors and modulators in various clinical applications.[1] The title compound, featuring an acetyl group at the 3-position and a bulky, lipophilic 4-tert-butylphenyl group at the 5-position, represents a strategic design for exploring structure-activity relationships (SAR) in drug discovery programs, potentially targeting protein kinases or adenosine receptors.[2][4]

Synthesis via the Gewald Reaction

The Gewald reaction is a one-pot, multicomponent synthesis that provides efficient access to polysubstituted 2-aminothiophenes.[5][6] The reaction condenses a ketone or aldehyde with an α-activated nitrile in the presence of elemental sulfur and a base catalyst.[6] For the synthesis of the title compound, a modified Gewald approach is employed, utilizing cyanoacetone to introduce the requisite 3-acetyl group.[7]

Underlying Principle and Mechanistic Rationale

The reaction mechanism is a sophisticated sequence beginning with a base-catalyzed Knoevenagel condensation.[6][8] This is followed by the addition of sulfur and a subsequent cyclization that ultimately leads to the aromatic thiophene ring.

-

Knoevenagel Condensation: The reaction is initiated by the condensation between the ketone (4'-tert-butylacetophenone) and the α-activated nitrile (cyanoacetone), catalyzed by a base like triethylamine. This step forms a stable α,β-unsaturated nitrile intermediate.[6][9]

-

Michael Addition of Sulfur: The base also facilitates the reaction of elemental sulfur (S₈) to form a reactive polysulfide species. A sulfur nucleophile then adds to the β-position of the unsaturated intermediate (a Michael addition).

-

Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization, where the terminal sulfur attacks the nitrile group.[10]

-

Aromatization: A final tautomerization and elimination of a sulfur species yields the stable, aromatic 2-aminothiophene product. The aromatization of the thiophene ring is the primary thermodynamic driving force for the reaction.[9][10]

Below is a diagram illustrating the proposed reaction mechanism.

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

A Comprehensive Guide to the Spectroscopic Elucidation of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene

Introduction

In the landscape of medicinal chemistry and materials science, thiophene derivatives represent a class of heterocyclic compounds with immense therapeutic and functional potential.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them privileged scaffolds in drug design. This guide focuses on a specific, multi-functionalized derivative, 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene . The structural complexity, arising from the interplay of electron-donating (amino) and electron-withdrawing (acetyl) groups on the thiophene ring, coupled with a bulky phenyl substituent, presents a compelling case for detailed structural analysis.

This document provides an in-depth, predictive analysis of the spectroscopic signatures of this molecule. As direct experimental data for this specific compound is not widely published, this guide synthesizes foundational principles and data from analogous structures to build a robust analytical framework. It is designed for researchers and professionals in drug development, offering not just data, but the strategic logic behind the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to achieve unambiguous structural confirmation.

Molecular Structure and Spectroscopic Overview

The target molecule is characterized by three key structural motifs, each contributing distinct and predictable signals across different spectroscopic techniques:

-

2,3,5-Trisubstituted Thiophene Core: The central heterocyclic ring is highly substituted, leaving only one proton on the thiophene ring itself. The electronic environment of this ring is heavily influenced by its substituents.

-

Amino and Acetyl Groups: The C-3 amino group (NH₂) is a strong electron-donating group, while the C-2 acetyl group (COCH₃) is electron-withdrawing. This push-pull system significantly impacts the chemical shifts of nearby atoms.

-

4-tert-butylphenyl Group: This bulky, aromatic substituent at the C-5 position will produce characteristic signals in the aromatic region of the NMR spectrum and influence the molecule's fragmentation in mass spectrometry.

The synergistic application of NMR, IR, and MS is essential. MS will establish the molecular weight and elemental composition, IR will confirm the presence of key functional groups, and NMR will provide the definitive atom-by-atom connectivity map.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the complete covalent framework.[3]

Expert Insights: The Rationale Behind NMR Analysis

We approach the NMR analysis by dissecting the molecule into isolated spin systems and predicting their behavior based on established substituent effects. The deuterated solvent of choice, typically Chloroform-d (CDCl₃) or DMSO-d₆, is selected for its ability to dissolve the compound without introducing interfering signals.[4] DMSO-d₆ is often preferred for molecules with N-H protons, as it slows down proton exchange, resulting in sharper, more easily identifiable amine proton signals.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show distinct signals for each non-equivalent proton.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Justification |

| ~ 7.65 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' (Phenyl) | Protons on the phenyl ring ortho to the thiophene. Deshielded due to aromaticity. Appears as a doublet due to coupling with H-3'/H-5'. |

| ~ 7.45 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' (Phenyl) | Protons on the phenyl ring meta to the thiophene. Appears as a doublet due to coupling with H-2'/H-6'. |

| ~ 7.30 | s | 1H | H-4 (Thiophene) | The sole proton on the thiophene ring. It appears as a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent sulfur atom and the phenyl group.[3] |

| ~ 5.50 | br s | 2H | -NH₂ | Amino protons. Often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The exact shift is highly dependent on solvent and concentration.[4] |

| ~ 2.50 | s | 3H | -COCH₃ | Acetyl methyl protons. Appear as a sharp singlet as there are no adjacent protons. Located in a typical region for methyl ketones.[5] |

| ~ 1.30 | s | 9H | -C(CH₃)₃ | tert-Butyl protons. A strong, sharp singlet due to the nine equivalent protons and lack of adjacent coupling partners. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Justification |

| ~ 190 | C=O (Acetyl) | Carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~ 155 | C-3 (Thiophene) | Carbon attached to the electron-donating amino group, shifted downfield.[4] |

| ~ 152 | C-4' (Phenyl) | Aromatic carbon attached to the tert-butyl group. |

| ~ 145 | C-5 (Thiophene) | Carbon attached to the phenyl group. |

| ~ 130 | C-1' (Phenyl) | Quaternary aromatic carbon attached to the thiophene ring. |

| ~ 126.5 | C-2', C-6' (Phenyl) | Phenyl carbons ortho to the thiophene substituent. |

| ~ 126.0 | C-3', C-5' (Phenyl) | Phenyl carbons meta to the thiophene substituent. |

| ~ 120 | C-4 (Thiophene) | Thiophene carbon bearing the single proton (C-H).[3] |

| ~ 115 | C-2 (Thiophene) | Carbon attached to the electron-withdrawing acetyl group. |

| ~ 34.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 31.0 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~ 28.5 | -COC H₃ | Methyl carbon of the acetyl group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube.[4] Ensure the sample is fully dissolved to prevent spectral artifacts.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz). Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds to achieve an adequate signal-to-noise ratio.[3]

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0-220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[3]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C in DMSO-d₆) as an internal reference.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expert Insights: Interpreting the Vibrational Spectrum

The IR spectrum provides a "fingerprint" that confirms the presence of the key architectural elements identified in the NMR analysis. We look for characteristic absorption bands corresponding to the N-H bonds of the amine, the C=O bond of the acetyl ketone, and the various C=C and C-H bonds of the aromatic systems. The position and intensity of these bands provide trustworthy validation of the molecular assembly.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Justification |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Typically appears as two distinct bands for the symmetric and asymmetric stretching modes of the primary amine.[4] |

| ~ 3100 | C-H Stretch | Aromatic (Thiophene & Phenyl) | C-H stretching vibrations on sp²-hybridized carbons occur just above 3000 cm⁻¹.[6] |

| 2960 - 2850 | C-H Stretch | Aliphatic (Acetyl & t-Butyl) | C-H stretching vibrations on sp³-hybridized carbons. |

| ~ 1650 | C=O Stretch | Acetyl Ketone | A strong, sharp absorption characteristic of a conjugated ketone. The conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7] |

| 1600 - 1550 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine group. |

| 1580 - 1450 | C=C Stretch | Aromatic (Thiophene & Phenyl) | Multiple bands are expected in this region corresponding to the stretching vibrations within the two aromatic rings.[8] |

| ~ 1300 | C-N Stretch | Aryl Amine | Stretching vibration of the bond between the thiophene ring and the amino group.[4] |

| ~ 700 - 850 | C-S Stretch / C-H Bend | Thiophene Ring / Phenyl Ring | C-S stretching in thiophenes and out-of-plane C-H bending vibrations are found in this fingerprint region.[9] |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This method requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, valuable clues about its structure. Electron Impact (EI) is a common ionization technique that provides reproducible fragmentation patterns.

Expert Insights: Predicting Fragmentation Pathways

In EI-MS, the molecular ion (M⁺˙) is formed, and its mass reveals the molecular weight. This ion then undergoes fragmentation through the cleavage of the weakest bonds or through rearrangements to form more stable daughter ions.[10] For our target molecule, we anticipate key fragmentation events such as α-cleavage at the carbonyl group and the loss of a methyl or tert-butyl radical, which are energetically favorable processes.[11][12]

Molecular Formula: C₁₈H₂₁NOS Exact Mass: 299.1344 g/mol

Predicted Key Fragments in EI-MS

| m/z (Mass-to-Charge) | Proposed Fragment | Fragmentation Pathway |

| 299 | [M]⁺˙ | Molecular Ion |

| 284 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl or acetyl group (α-cleavage). |

| 256 | [M - COCH₃]⁺ | Loss of the acetyl group via cleavage of the C-C bond between the thiophene and carbonyl. |

| 242 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical from the phenyl ring. This is a very common and stable fragmentation for tert-butyl substituted aromatics. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment from methyl ketones. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable tertiary carbocation. |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source (Electron Impact ionization).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z is typically the molecular ion, and the pattern of lower-mass peaks is analyzed to deduce the structure.

Integrated Analytical Workflow: From Sample to Structure

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the logical integration of data from all three methods. The workflow below illustrates how information is synergistically combined for unambiguous structure confirmation.

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates a self-validating system. The molecular formula derived from MS is corroborated by the functional groups seen in IR, and the final, unambiguous connectivity is provided by the detailed map from NMR spectroscopy. Each piece of data must be consistent with the others to confirm the proposed structure.

Conclusion

The structural elucidation of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is a prime example of the necessity of a multi-pronged spectroscopic approach. This guide provides a predictive but robust framework based on foundational principles for its analysis. The predicted NMR spectra offer a detailed map of the proton and carbon environments, the IR spectrum confirms the presence of critical functional groups, and mass spectrometry validates the molecular weight while offering insight into the molecule's stability and fragmentation. By integrating these techniques as outlined in the proposed workflow, researchers can confidently and accurately determine the structure of this and other complex heterocyclic molecules, paving the way for further investigation in drug discovery and materials science.

References

- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

- BenchChem. (2025). A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives.

-

Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Available from: [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

- Supplementary Information. (n.d.). NMR and MS Data for various thiophene derivatives.

-

ResearchGate. (n.d.). FTIR chart of poly(2-aminothiophenol). Available from: [Link]

-

Adriaensens, P., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931-937. Available from: [Link]

-

Spinelli, D., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available from: [Link]

-

Spinelli, D., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. CORE. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2969. Available from: [Link]

- International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.

-

de Oliveira, C. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(19), 6649. Available from: [Link]

-

Sci-Hub. (n.d.). Dyes derived from aminothiophenes—Part 2. Spectroscepic properties of some disperse dyes derived from 2-aminothiophenes. Available from: [Link]

- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).

-

Al-Warhi, T., et al. (2021). Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. Molecules, 26(11), 3379. Available from: [Link]

-

JETIR. (n.d.). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectra of.... Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Angelova, V. T., et al. (2022). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molbank, 2022(4), M1493. Available from: [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

-

MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available from: [Link]

-

Cipro, J. Z., et al. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 14(4), 1473-1482. Available from: [Link]

-

Liu, Y., et al. (2012). 2,3,4,5-Tetrakis(3',4'-dihydroxylphenyl)thiophene: a new matrix for the selective analysis of low molecular weight amines and direct determination of creatinine in urine by MALDI-TOF MS. Analytical Chemistry, 84(23), 10291-10297. Available from: [Link]

-

J-GLOBAL. (n.d.). 2-Acetyl-3-amino-5-[(2-oxopropyl)thio]thiophene-4-carbonitrile. Available from: [Link]

-

ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.... Available from: [Link]

-

ResearchGate. (n.d.). 2,3,4,5-Tetrakis(3',4'-dihydroxylphenyl)thiophene: A New Matrix for the Selective Analysis of Low Molecular Weight Amines and Direct Determination of Creatinine in Urine by MALDI-TOF MS. Available from: [Link]

-

Barresi, E., et al. (2014). Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. Journal of Medicinal Chemistry, 57(1), 244-259. Available from: [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Cherkupally, P., et al. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 21(11), 1438. Available from: [Link]

-

ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available from: [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Acetylthiophene(88-15-3) IR Spectrum [chemicalbook.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Crystal Structure Determination of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the complete workflow for determining the solid-state molecular structure of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene, a representative polysubstituted aminothiophene, via single-crystal X-ray diffraction (SC-XRD). The narrative emphasizes the causal logic behind experimental choices, establishing a self-validating framework for achieving a high-quality, publishable crystal structure.

Introduction: The Rationale for Structural Elucidation

Substituted 2-aminothiophenes are a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmacologically active compounds, including anti-inflammatory agents like Tinoridine and antipsychotic drugs such as Olanzapine.[1] The specific arrangement of substituents on the thiophene ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and solid-state characteristics.

Determining the precise three-dimensional atomic arrangement of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene through SC-XRD is not merely an academic exercise. It provides incontrovertible proof of constitution and configuration. Furthermore, it reveals critical details about intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are fundamental to understanding crystal packing, polymorphism, solubility, and ultimately, bioavailability. This structural insight is invaluable for rational drug design and solid-form development.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

A robust structural analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis via Gewald Three-Component Reaction

The target compound is efficiently synthesized using the well-established Gewald reaction, a multicomponent condensation that provides a convergent and versatile route to polysubstituted 2-aminothiophenes.[1][2]

Protocol:

-

Reactant Charging: To a round-bottom flask, add 1-(4-tert-butylphenyl)ethan-1-one (1.0 eq.), ethyl 2-cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

-

Catalyst Addition: Introduce a catalytic amount of a suitable base, such as piperidine or triethylamine, to facilitate the initial Knoevenagel condensation.[3]

-

Reaction: Stir the mixture at reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product often precipitates and can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene as a microcrystalline powder.

The mechanism involves an initial base-catalyzed Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure and tautomerization to form the stable aminothiophene ring.[1]

Growing Single Crystals: The Art of Slow Nucleation

Obtaining a powder is the first step; growing a single crystal suitable for diffraction (typically 0.1-0.4 mm in size with well-defined faces) is the critical, and often most challenging, next step.[4][5] The goal is to achieve a state of slow supersaturation, allowing molecules to order themselves into a single, defect-free lattice.

Recommended Technique: Slow Solvent Evaporation

This is the most straightforward and widely used method for organic molecules.[6][7] Its success hinges on the judicious choice of solvent.

Experimental Protocol:

-

Solvent Screening: Identify a solvent or solvent system in which the compound is moderately soluble. An ideal solvent will fully dissolve the compound when heated but allow it to become sparingly soluble as the solution cools or the solvent evaporates. Common choices include ethyl acetate, dichloromethane, acetone, or a mixture like ethyl acetate/hexane.

-

Solution Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the chosen solvent in a clean, small vial. Gentle warming can be used to aid dissolution.

-

Controlled Evaporation: Cover the vial with a cap or parafilm, and pierce it with one or two small holes using a needle. This is a critical step; the size and number of holes control the evaporation rate. A slower rate is almost always preferable for growing larger, higher-quality crystals.[8]

-

Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.[7]

-

Monitoring: Allow the solvent to evaporate over several days to a week. Do not disturb the vial during this period. High-quality crystals should appear as distinct, transparent solids with sharp edges.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Once a suitable crystal is obtained, the process of data collection and structure determination can begin. This workflow is a logical sequence of steps designed to move from a diffraction pattern to a refined 3D atomic model.

Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Data Collection

Protocol:

-

Crystal Mounting: A selected crystal is carefully mounted on a cryoloop or glass fiber and placed on a goniometer head.

-

Cryo-Cooling: The crystal is cooled to a low temperature, typically 100 K, using a stream of cold nitrogen gas. Causality: This is crucial as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher angles and a more precise final structure.[9] It also protects the crystal from potential radiation damage.

-

Diffractometer Setup: The mounted crystal is centered in the X-ray beam of a diffractometer. Modern instruments are typically equipped with a molybdenum (Mo, λ = 0.71073 Å) or copper (Cu, λ = 1.54184 Å) X-ray source and a CCD or CMOS detector.[10]

-

Unit Cell Determination: A short series of initial frames are collected to locate diffraction spots. These spots are then used by the instrument's software to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection: A data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans).

Data Reduction and Structure Solution

-

Integration: The raw diffraction images are processed. The software locates each diffraction spot, measures its intensity, and subtracts the background noise. This process generates a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the intensity (proportional to F²obs) for each reflection.[11]

-

Scaling and Absorption Correction: The intensities are scaled to account for variations in exposure time and crystal volume. An absorption correction is applied to correct for the attenuation of X-rays by the crystal itself.

-

Space Group Determination: Based on systematic absences in the reflection data, the software suggests possible space groups. The correct space group is chosen based on statistical indicators and chemical sense.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Structure solution methods are algorithms designed to estimate these initial phases. For small molecules like this, Direct Methods are typically employed.[12] Programs like SHELXS use statistical relationships between the intensities of strong reflections to derive a set of initial phases, which are then used to calculate an initial electron density map.[12][13]

Structure Refinement: An Iterative Process of Model Improvement

The initial model from the solution step is an approximation. Refinement is the iterative process of adjusting the atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the calculated structure factors (F²calc) from the model and the observed structure factors (F²obs) from the data. This is typically performed using a least-squares minimization algorithm within programs like SHELXL.[14]

Caption: The iterative cycle of crystallographic structure refinement.

Step-by-Step Refinement Protocol (using SHELXL or similar):

-

Initial Isotropic Refinement: All non-hydrogen atoms from the solution are refined with isotropic displacement parameters. This models atomic motion as a simple sphere.[9]

-

Atom Assignment: The refined positions are checked against the expected molecular structure. Atoms are correctly identified and named (e.g., C, N, S, O).

-

Anisotropic Refinement: Refinement is switched to an anisotropic model for all non-hydrogen atoms. Causality: This is a more sophisticated model where atomic displacement is represented by an ellipsoid rather than a sphere, accounting for the fact that atoms often vibrate with different amplitudes in different directions.[15][16][17] This significantly improves the model's fit to the data, as reflected by a drop in the R-factor.[15][18]

-

Locating Hydrogen Atoms: Hydrogen atoms are typically located from the difference Fourier map, where they appear as small peaks of residual electron density. They are then refined using appropriate geometric constraints (e.g., AFIX instructions in SHELXL).

-

Convergence: The refinement is continued for several cycles until the model converges, meaning the shifts in atomic parameters between cycles are negligible.

Data Validation and Reporting: Ensuring Trustworthiness

A refined structure must be validated to ensure its quality and accuracy. Several key metrics are used:

-

R-factors (R1 and wR2): These are residual factors that measure the agreement between the observed and calculated data.[19][20]

-

R1 (Conventional R-factor): A measure based on F values. For a good small-molecule structure, R1 should typically be below 5% (0.05).[19]

-

wR2 (Weighted R-factor): A measure based on F² values, which is statistically more robust.

-

-

Goodness-of-Fit (GooF): This value should be close to 1.0 for a well-refined structure with a correct weighting scheme.[21] A value significantly different from 1.0 may indicate issues with the data or the model.

-

Residual Electron Density: The final difference electron density map should be largely featureless, with no significant positive or negative peaks, indicating that the model accounts for all the electron density in the crystal.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Summary

| Parameter | Value |

| Empirical formula | C19 H23 N O S |

| Formula weight | 313.46 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 98.765(5)° | |

| c = 11.234(5) Å, γ = 90° | |

| Volume | 1734.5(12) ų |

| Z (molecules/cell) | 4 |

| Density (calculated) | 1.200 Mg/m³ |

| Absorption coefficient | 0.195 mm⁻¹ |

| F(000) | 672 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| θ range for data collection | 2.50 to 27.50° |

| Reflections collected | 12540 |

| Independent reflections | 3980 [R(int) = 0.035] |

| Data / restraints / parameters | 3980 / 0 / 200 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.115 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

(Note: Values are representative examples for a molecule of this type and size.)

The Crystallographic Information File (CIF)

The final, validated structural data is compiled into a Crystallographic Information File (CIF) . The CIF is the standard format for reporting crystallographic information, as promulgated by the International Union of Crystallography (IUCr).[22][23][24][25] This text file contains all the necessary information to reproduce the structure and its analysis, including unit cell parameters, atomic coordinates, bond lengths, angles, and details of the data collection and refinement.[26] It is the required format for publication in scientific journals and for deposition in crystallographic databases like the Cambridge Structural Database (CSD).[27][28][29]

Conclusion

The determination of the crystal structure of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is a systematic process that integrates chemical synthesis, physical crystallization techniques, and detailed computational analysis. Each step, from the choice of crystallization solvent to the application of anisotropic displacement parameters in refinement, is guided by established principles designed to yield a chemically meaningful and statistically robust model. The resulting CIF provides a definitive, three-dimensional blueprint of the molecule, offering critical insights for drug development, materials science, and fundamental chemical research.

References

-

Merritt, E. A. (1999). Expanding the model: anisotropic displacement parameters in protein structure refinement. Acta Crystallographica Section D: Biological Crystallography, 55(6), 1109-1117. [Link]

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework. IUCr. [Link]

-

Wikipedia. (2023). Crystallographic Information File. [Link]

-

Grosse-Kunstleve, R. W., & Adams, P. D. (2003). On the handling of atomic anisotropic displacement parameters. Journal of Applied Crystallography, 36(5), 1273-1275. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD). CCDC. [Link]

-

Wikipedia. (2023). Thermal ellipsoid. [Link]

-

Wikipedia. (2023). Cambridge Structural Database. [Link]

-

International Union of Crystallography. (1992). The IUCr Policy on the Use of the Crystallographic Information File (CIF). IUCr Journals. [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

-

PubMed. (1999). Expanding the model: anisotropic displacement parameters in protein structure refinement. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 6), 1109-17. [Link]

-

FAIRsharing. (n.d.). Cambridge Structural Database. [Link]

-

MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The crystallographic information file (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

-

Stahly, G. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 71(Pt 8), 919–925. [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

-

Reddy, C. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(17), 1823-1827. [Link]

-

Olex2. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. [https://www.youtube.com/watch?v=0hZG ERK-1M]([Link] ERK-1M)

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. [Link]

-

ResearchGate. (2014). What are isotropic and anisotropic displacement parameters in single crystal xray structure analysis?. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2201-2224. [Link]

-

Sabat, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(8), 1-21. [Link]

-

Legeay, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. [Link]

-

Zenodo. (n.d.). Olex Tutorial. [Link]

-

Wikipedia. (2023). R-factor (crystallography). [Link]

-

University of Geneva. (n.d.). Guide for crystallization. [Link]

-

ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. [Link]

-

University of Washington. (2006). Crystallisation Techniques. [Link]

-

Universitat Autònoma de Barcelona. (n.d.). Crystallization of small molecules. [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. [Link]

-

Oreate Additive Manufacturing. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

-

EdShare. (n.d.). SCXRD: Producing the crystal structure Software: Olex2. [Link]

-

IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. [Link]

-

PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

-

Sheldrick, G. M. (1997). SHELXL-97. [Link]

-

University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

-

University of St Andrews. (n.d.). R-Factors. [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. [Link]

-

Chemistry LibreTexts. (2023). 5.11: R factor. [Link]

-

Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough?. Powder Diffraction, 21(1), 67-70. [Link]

-

YouTube. (2020). Preparing a Single-Crystal X-ray Diffraction Scan. [Link]

-

Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 5. sssc.usask.ca [sssc.usask.ca]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. depts.washington.edu [depts.washington.edu]

- 8. unifr.ch [unifr.ch]

- 9. researchgate.net [researchgate.net]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. imserc.northwestern.edu [imserc.northwestern.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. psi.ch [psi.ch]

- 14. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 15. journals.iucr.org [journals.iucr.org]

- 16. osti.gov [osti.gov]

- 17. Thermal ellipsoid - Wikipedia [en.wikipedia.org]

- 18. Expanding the model: anisotropic displacement parameters in protein structure refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. R-factor (crystallography) - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. R factors in Rietveld analysis: How good is good enough? | Powder Diffraction | Cambridge Core [cambridge.org]

- 22. iucr.org [iucr.org]

- 23. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 24. IUCR Policy on the CIF [chem.gla.ac.uk]

- 25. journals.iucr.org [journals.iucr.org]

- 26. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 28. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 29. FAIRsharing [fairsharing.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene

Foreword: Navigating the Frontier of Thiophene Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds with enhanced therapeutic potential. Among these, the thiophene nucleus stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1] This guide delves into the physicochemical properties of a specific, highly functionalized derivative: 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene . While comprehensive data for this exact molecule remains to be fully elucidated in public literature, this document serves as a technical primer for researchers, scientists, and drug development professionals. By synthesizing established principles from analogous compounds and outlining robust experimental protocols, we aim to provide a foundational understanding and a practical framework for the characterization of this promising molecule.

The strategic incorporation of an acetyl group at the 2-position, an amino group at the 3-position, and a bulky, lipophilic 4-tert-butylphenyl moiety at the 5-position suggests a molecule designed with specific pharmacological intent. The aminothiophene scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3] The acetyl and amino substituents offer versatile handles for further chemical modification, while the tert-butylphenyl group can significantly influence the molecule's pharmacokinetic profile.

This guide is structured to provide not just data, but a causal understanding of the interplay between the molecular architecture of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene and its physicochemical behavior. We will explore its synthesis, outline methods for its purification and characterization, and predict its key properties based on the wealth of knowledge surrounding related thiophene derivatives.

I. Molecular Architecture and Synthesis

The chemical structure of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is characterized by a central five-membered thiophene ring, indicating its aromatic nature.[3] Key functional groups that dictate its reactivity and physical properties include a secondary amine, a ketone, and a substituted aromatic ring.

Figure 1. Chemical structure of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene.

Proposed Synthesis: The Gewald Reaction

A highly efficient and convergent method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[4] This reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of the title compound, a logical approach would be the reaction of 4'-tert-butylacetophenone, 3-oxobutanenitrile (acetylacetonitrile), and elemental sulfur.

Figure 2. Proposed synthetic route via the Gewald reaction.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4'-tert-butylacetophenone (1 equivalent) and 3-oxobutanenitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or diethylamine (0.1-0.2 equivalents).

-

Reaction Execution: Stir the mixture at room temperature for a short period, then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

II. Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Range | Rationale & Methodology |

| Molecular Formula | C₁₆H₁₉NOS | Based on the chemical structure. |

| Molecular Weight | 273.40 g/mol | Calculated from the molecular formula. |

| Melting Point | 120 - 150 °C | Substituted 2-aminothiophenes are typically crystalline solids.[5] The presence of the bulky tert-butylphenyl group and the potential for intermolecular hydrogen bonding via the amino and acetyl groups would suggest a relatively high melting point. Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | The aromatic rings and the tert-butyl group contribute to lipophilicity, while the amino and acetyl groups provide some polarity. Overall, the molecule is expected to be largely non-polar. Solubility can be quantitatively determined using a shake-flask method followed by UV-Vis or HPLC analysis. |

| pKa | Amine (NH₂): ~4-6 | The amino group is expected to be weakly basic due to the electron-withdrawing effect of the adjacent acetyl group and the aromatic thiophene ring. Determined by potentiometric titration or UV-Vis spectrophotometry as a function of pH. |

| LogP | 3.5 - 5.0 | The significant lipophilic character imparted by the tert-butylphenyl group suggests a high octanol-water partition coefficient. This is a critical parameter for predicting membrane permeability and bioavailability. Can be estimated using computational models (e.g., ALOGP) and experimentally determined by the shake-flask method with HPLC analysis. |

III. Spectroscopic and Analytical Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and thiophene rings, the singlet for the tert-butyl group protons, the singlet for the acetyl methyl protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms in the molecule, including the characteristic signals for the carbonyl carbon of the acetyl group and the carbons of the thiophene and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the conjugated ketone.

-

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol: Characterization

-

NMR Spectroscopy: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

IV. Potential Applications and Future Directions

The structural features of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene suggest a high potential for biological activity. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including:

-

Antimicrobial Activity: The aminothiophene core is a known pharmacophore in antibacterial and antifungal agents.[6][7]

-

Anti-inflammatory Activity: Many thiophene-containing compounds have demonstrated potent anti-inflammatory effects.[3]

-

Anticancer Activity: The cytotoxicity of thiophene derivatives against various cancer cell lines has been reported.[3]

The presence of the acetyl and amino groups provides convenient points for the synthesis of a chemical library of related compounds. For instance, the amino group can be acylated, alkylated, or used to form Schiff bases, while the acetyl group can undergo various condensation reactions. These modifications would allow for a systematic investigation of the structure-activity relationship (SAR) and the optimization of the compound's therapeutic properties.

V. Conclusion

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While this guide has provided a predictive and methodological framework for its study, the full realization of its potential awaits comprehensive experimental investigation. The protocols and analyses outlined herein offer a robust starting point for researchers to synthesize, characterize, and evaluate this promising thiophene derivative. The insights gained from such studies will undoubtedly contribute to the broader understanding of thiophene chemistry and may pave the way for the development of novel therapeutic agents.

References

-

C. S. Chidan Kumar, M. A. Sridhar, J. S. Prasad, N. K. Lokanath, and K. Ananda. "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 11, 2008, pp. o2213. [Link]

-

Molecules. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." MDPI, 2006. [Link]

-

The Good Scents Company. "2-acetyl thiophene, 88-15-3." The Good Scents Company, 2023. [Link]

-

Sabrin R. M. Ibrahim, et al. "Biological Activities of Thiophenes." Encyclopedia.pub, 2024. [Link]

-

P. G. V. Vidya, K. S. Venu, and V. S. Kumar. "Biological Diversity of Thiophene: A Review." Journal of Advanced Scientific Research, vol. 2, no. 3, 2011, pp. 19-29. [Link]

-

Yahia Nasser Mabkhot, et al. "Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene." Molecules, vol. 18, no. 11, 2013, pp. 13838-13850. [Link]

-

Morten K. Rasmussen, et al. "Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity." Bioorganic & Medicinal Chemistry, vol. 22, no. 9, 2014, pp. 2745-2754. [Link]

-

Katia Martina, et al. "MW-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via SMC." ResearchGate, 2013. [Link]

-

Souad El-Ghaouat, et al. "Synthesis and Reactivity of 2-Acetylthiophenes Derivatives." Molbank, vol. 2021, no. 4, 2021, p. M1287. [Link]

-

Justyna D. Żyżynska-Granica, et al. "rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile." Molbank, vol. 2016, no. 2, 2016, p. M887. [Link]

-

H. H. Al-pahady, et al. "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." Scientific Reports, vol. 13, no. 1, 2023, p. 2977. [Link]

-

Poonam Taya, et al. "Therapeutic importance of synthetic thiophene." Der Pharma Chemica, vol. 8, no. 19, 2016, pp. 320-331. [Link]

-

PubChem. "Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate." National Center for Biotechnology Information, 2023. [Link]

-

Chemical Suppliers. "2-Acetyl-3-amino-5-t-butylthiophene." Chemical Suppliers, 2023. [Link]

-

PubChem. "Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate." National Center for Biotechnology Information, 2023. [Link]

-

Léa Radal, et al. "Green methodologies for the synthesis of 2-aminothiophene." Sustainable Chemistry and Pharmacy, vol. 29, 2022, p. 100792. [Link]

-

ResearchGate. "Structural features of thiophene flavoring ingredients relevant to their metabolic fate 4." ResearchGate, 2019. [Link]

-

Raghav Mishra, et al. "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, vol. 3, no. 4, 2011, pp. 38-54. [Link]

-

ResearchGate. "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate." ResearchGate, 2003. [Link]

-

C. S. Chidan Kumar, et al. "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 11, 2008, p. o2213. [Link]

-

J-GLOBAL. "2-Acetyl-3-amino-5-[(2-oxopropyl)thio]thiophene-4-carbonitrile." Japan Science and Technology Agency, 2023. [Link]

-

Sci-Hub. "Novel Synthesis of 2‐Amino‐3‐hetaryl‐4(5H)‐oxothiophenes." Sci-Hub, 2007. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. sciensage.info [sciensage.info]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Analysis of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene for Drug Discovery Applications

Abstract

This guide provides a comprehensive technical framework for the quantum chemical analysis of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene, a molecule of significant interest in medicinal chemistry.[1][2][3] Thiophene derivatives are recognized as privileged scaffolds in drug discovery, with numerous FDA-approved drugs incorporating this moiety.[1] This document outlines a systematic, first-principles approach using Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and potential intermolecular interactions of the title compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology to predict key molecular properties that govern biological activity, thereby accelerating the rational design of novel therapeutic agents.

Introduction: The Rationale for a Quantum Chemical Approach

The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry, particularly quantum chemical calculations, offers a powerful and cost-effective strategy to de-risk and guide the early stages of drug discovery.[4][5] By modeling the behavior of molecules at the electronic level, we can predict a wide array of properties that are critical for a drug's efficacy and safety, including its stability, reactivity, and how it will interact with its biological target.[6][7]

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is a member of the aminothiophene class of compounds, which are known to possess diverse biological activities.[8][9][10][11][12] The specific substitutions on the thiophene ring—an acetyl group, an amino group, and a bulky tert-butylphenyl group—suggest a complex electronic landscape that will dictate its pharmacokinetic and pharmacodynamic profiles.

Density Functional Theory (DFT) has emerged as a workhorse in computational drug discovery due to its favorable balance of accuracy and computational cost.[4][5][13] DFT allows us to solve the Schrödinger equation approximately, providing insights into the electron distribution and energy of a molecular system.[7] This guide will leverage DFT to build a comprehensive in-silico profile of the title molecule.

Foundational Concepts: Why DFT?

The central premise of DFT is that the ground-state electronic properties of a molecule are a unique functional of the electron density. This is a significant departure from traditional ab initio methods that tackle the full many-electron wavefunction. The Kohn-Sham equations are the practical implementation of DFT, which we will employ to perform our calculations.[7]

For our analysis of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene, we will utilize the B3LYP hybrid functional. B3LYP has a long and successful track record for providing reliable geometries and electronic properties for a wide range of organic molecules.[14][15] We will pair this with the 6-311++G(d,p) basis set. This choice is deliberate: the triple-zeta quality (6-311G) provides a flexible description of the valence electrons, while the diffuse functions (++) are crucial for accurately modeling non-covalent interactions and the behavior of lone pairs, and the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.[16][17][18]

The Computational Workflow: A Step-by-Step Guide

The following sections detail the sequential computational protocol for characterizing 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene.

Caption: The relationship between HOMO, LUMO, and the energy gap.

Step 5: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. [19][20]It is essentially a 3D color-coded map of the electrostatic potential on the electron density surface of the molecule. [19][21] Protocol:

-

Calculation: The MEP is calculated from the optimized wavefunction.

-

Visualization: The MEP is mapped onto the van der Waals surface of the molecule. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green areas are neutral. [20]

Step 6: Calculation of Quantum Chemical Descriptors

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Interpreting the Data: From Numbers to Insights

The true power of quantum chemical calculations lies in the interpretation of the generated data. For 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene, we can anticipate the following:

-

Optimized Geometry: The thiophene ring is expected to be planar, as is characteristic of aromatic systems. [22]The dihedral angles between the thiophene ring and the phenyl ring, as well as the orientation of the acetyl and amino groups, will be critical in determining the overall shape of the molecule and how it fits into a protein binding pocket.

-

FMO Analysis: The HOMO is likely to be localized on the electron-rich aminothiophene ring system, indicating that this is the primary site of electron donation. [23]The LUMO may have significant contributions from the acetyl group and the phenyl ring, suggesting these are the electron-accepting regions. A smaller HOMO-LUMO gap would imply higher chemical reactivity. [24][25][26]* MEP Map: The MEP map will likely show a region of negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the amino group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino group will likely be regions of positive potential, acting as hydrogen bond donors. [19][20]* Quantum Chemical Descriptors: The calculated values of electronegativity, hardness, and electrophilicity will provide a quantitative measure of the molecule's reactivity, which can be used to compare it with other potential drug candidates.

Conclusion: A Predictive Framework for Drug Discovery

This technical guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene. By systematically applying DFT calculations, researchers can gain deep insights into the electronic properties that govern the molecule's behavior. This in-silico analysis serves as a powerful predictive tool, enabling the rational design and optimization of novel thiophene-based drug candidates with improved efficacy and safety profiles. The integration of such computational approaches into the drug discovery pipeline is essential for navigating the complexities of modern pharmaceutical research.

References

- Dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery.

- Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary.

- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.

- Yan, Z., et al. (2025, April 1).

- MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity.

- Encyclopedia.pub. (2022, October 18). DFT Calculations in Designing Polymer-Based Drug Delivery Systems.

- ResearchGate. (2022, September 15). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview.

- UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.

- El-Sayed, M. A., et al. (2023, February 20).

- Firth-Clark, S., et al. (2019, September 25). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network.

- MDPI. (n.d.). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate.

- University of Johannesburg. (n.d.). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C.

- Kumar, R., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- ResearchGate. (n.d.). (PDF) Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.

- FOLIA. (n.d.). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets.

- Asian Journal of Research in Chemistry. (n.d.). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization.

- YouTube. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.

- AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.

- Wiberg, K. B. (2004, August). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. PubMed.

- Tirado-Rives, J., & Jorgensen, W. L. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- Al-Otaibi, J. S., et al. (n.d.).

- Reddit. (2016, January 15). ubiquity of B3LYP/6-31G : r/chemistry.

- Al-Wahaibi, L. H., et al. (n.d.). Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. NIH.

- ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.

- Acta Physica Polonica A. (n.d.). Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile.

- Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.

- ResearchGate. (2025, December 20). (PDF) Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.

- ResearchGate. (2021, November 10). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.

- Synthetic Communications. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.

- Mstyslav, K., et al. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.

- ResearchGate. (2025, August 5). Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile.

- Wikipedia. (n.d.). Thiophene.

- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. espublisher.com [espublisher.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. dockdynamics.com [dockdynamics.com]

- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.uj.ac.za [pure.uj.ac.za]

- 10. ajrconline.org [ajrconline.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IJMS | Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds’ Bioactivity [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reddit.com [reddit.com]

- 16. folia.unifr.ch [folia.unifr.ch]

- 17. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 22. Thiophene - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 25. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Thermodynamic Analysis of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene in Selected Organic Solvents

Abstract